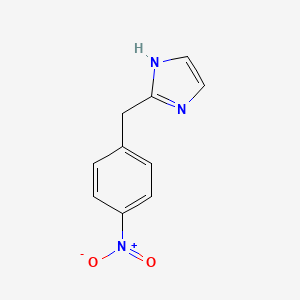

2-(4-Nitro-benzyl)-1H-imidazole

Description

2-(4-Nitro-benzyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a benzyl group bearing a nitro (-NO₂) substituent at the para position of the aromatic ring. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity, solubility, and biological interactions.

Properties

CAS No. |

783278-00-2 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-[(4-nitrophenyl)methyl]-1H-imidazole |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)9-3-1-8(2-4-9)7-10-11-5-6-12-10/h1-6H,7H2,(H,11,12) |

InChI Key |

CGXFQHOURRTVKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=CN2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Overview

2-(4-Nitro-benzyl)-1H-imidazole and its derivatives have been extensively studied for their antimicrobial properties. The nitroimidazole structure is known for its ability to interact with biological systems, particularly under hypoxic conditions, which makes these compounds valuable in treating infections caused by anaerobic bacteria and protozoa.

Case Study: Antiparasitic Activity

Research indicates that compounds related to this compound exhibit significant activity against Giardia lamblia, Entamoeba histolytica, and Clostridium difficile . The mechanism involves the reduction of the nitro group under low oxygen conditions, leading to the formation of reactive intermediates that damage cellular components.

Data Table: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. difficile | 0.5 µg/mL |

| This compound | G. lamblia | 1.0 µg/mL |

| This compound | E. histolytica | 0.8 µg/mL |

Anticancer Potential

Overview

The anticancer potential of this compound has been explored due to its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and interference with DNA replication.

Case Study: Cancer Cell Line Studies

In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of cancer cell lines such as HCT116 (human colorectal carcinoma) with IC50 values comparable to established chemotherapeutics . The presence of the nitro group enhances the compound's reactivity and interaction with cellular targets.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.85 |

| This compound | MCF-7 (breast) | 6.50 |

| This compound | A549 (lung) | 7.25 |

Anti-inflammatory Properties

Overview

Recent studies have indicated that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study: Bovine Serum Albumin Denaturation Method

In a study evaluating anti-inflammatory activity using the bovine serum albumin denaturation method, various concentrations of the compound demonstrated significant inhibition of protein denaturation, indicating potential therapeutic effects in inflammatory conditions .

Data Table: Anti-inflammatory Activity

| Concentration (µg/mL) | Percentage Inhibition |

|---|---|

| 20 | 25% |

| 40 | 45% |

| 80 | 60% |

| 200 | 75% |

| 400 | 90% |

Radiopharmaceutical Applications

Overview

The unique properties of nitroimidazoles allow them to be utilized as radiopharmaceuticals for imaging hypoxic tumors. The reduction of the nitro group under hypoxic conditions leads to stable binding within tumor tissues, making these compounds valuable in diagnostic imaging .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3h) :

This benzimidazole derivative features dual nitro groups on both the benzyl and phenyl rings. Its melting point (187–189°C) suggests high crystallinity due to strong intermolecular interactions, likely driven by nitro groups’ polarity . The ¹H NMR spectrum shows deshielded aromatic protons (δ 8.41 ppm) adjacent to nitro groups, consistent with electron withdrawal . Compared to 2-(4-Nitro-benzyl)-1H-imidazole, the benzimidazole core may enhance π-π stacking and hydrogen bonding, altering solubility and bioavailability.2-(4-Fluorophenyl)-1H-benzo[d]imidazole :

The electron-withdrawing fluorine substituent enhances metabolic stability by reducing oxidative degradation. Unlike the nitro group, fluorine’s smaller size and lower polarity may improve membrane permeability, suggesting that this compound’s larger nitro group could reduce passive diffusion but increase target binding affinity .2-(4-Hydroxy-phenyl)-1H-benzimidazole derivatives : Hydroxy substituents introduce hydrogen-bonding capacity, improving water solubility but reducing lipophilicity. In contrast, the nitro group in this compound likely decreases aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility) .

Preparation Methods

Nucleophilic Substitution and Cyclization

A classical approach involves the condensation of 4-nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) with pre-formed imidazole derivatives. For example, N-benzyl-2-chloroacetamide reacts with 2-nitroimidazole under basic conditions (e.g., K₂CO₃) in polar solvents like acetonitrile to form the target compound via nucleophilic displacement.

Mechanistic Insight :

-

Deprotonation of 2-nitroimidazole by K₂CO₃ generates a nucleophilic imidazole anion.

-

SN2 displacement of the chloride in N-benzyl-2-chloroacetamide yields the benzyl-imidazole intermediate.

-

Acidic workup and purification via column chromatography (alumina/ethyl acetate) isolate the product.

Limitations :

Microwave-Assisted Solid-State Synthesis

Solvent-Free Microwave Activation

A modern, eco-friendly method employs microwave irradiation to accelerate reactions in the absence of solvents.

Procedure :

-

Equimolar amounts of N-benzyl-2-hydroxyacetamide and 2-nitroimidazole are mixed in solid state.

-

Purification via alumina chromatography yields 2-(4-nitro-benzyl)-1H-imidazole with >85% purity.

Advantages :

-

Rapid reaction completion (10–30 minutes vs. hours).

-

Eliminates toxic solvents, aligning with green chemistry principles.

Data Table : Comparison of Microwave vs. Traditional Methods

| Parameter | Microwave Method | Traditional Method |

|---|---|---|

| Reaction Time | 10–30 min | 8–72 hours |

| Yield | 72–89% | 60–72% |

| Solvent Use | None | Acetonitrile/DMF |

| Energy Efficiency | High | Moderate |

Solvent-Free One-Pot Synthesis

Cycloaddition and Alkylation

A solvent-free protocol combines o-phenylenediamine derivatives, 4-nitrobenzaldehyde, and ammonium acetate at 70°C. This one-pot method leverages in situ imidazole ring formation.

Steps :

-

4-Nitrobenzaldehyde reacts with o-phenylenediamine and ammonium acetate.

-

Cyclization forms the imidazole core, followed by nitrobenzyl group incorporation.

-

Recrystallization from ethanol yields the product (60–75% yield).

Advantages :

C–H Functionalization Strategies

Nickel-Catalyzed C–H Arylation

Emerging methods use nickel catalysts to directly arylate imidazole at the C2 position.

Protocol :

-

Imidazole is protected with a tetrahydro-2H-pyran-2-yl (SEM) group.

-

Nickel-catalyzed C–H coupling with 4-nitrobenzyl bromide introduces the benzyl group.

Key Conditions :

Mechanistic Note :

The SEM group directs regioselective arylation at C2, while the nitro group stabilizes the transition state via electron-withdrawing effects.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Microwave-Assisted | 72–89 | 10–30 min | High | Low (solvent-free) |

| Solvent-Free One-Pot | 60–75 | 1–2 hours | Moderate | Low |

| Nickel-Catalyzed C–H | 65–78 | 12–24 hours | Moderate | Moderate (catalyst) |

| Traditional Condensation | 60–72 | 8–72 hours | Low | High (solvent use) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-nitro-benzyl)-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed hydrogenation or base-mediated cyclization. For example, ethanol or water as solvents, and catalysts like palladium on carbon or Raney nickel, are critical for avoiding dehalogenation side reactions. Optimization includes:

- Catalyst Selection : Raney nickel prevents hydrodechlorination of aryl groups compared to palladium .

- Temperature Control : Cyclization at 45°C improves yields (88%) versus 25°C (lower yields) .

- Base Strength : NaOH (2 equiv) in ethanol enhances imidazole ring closure over weaker bases like Na₂CO₃ .

- Reaction Monitoring : LC-MS tracks intermediates like Schiff bases to ensure complete conversion .

Q. How is structural characterization of this compound validated?

- Methodological Answer : Multi-spectroscopic approaches are essential:

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.2 ppm for nitrobenzyl) and imidazole protons (δ 7.1–7.3 ppm) .

- Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N/O percentages .

Q. What solvents and catalysts are effective in imidazole synthesis?

- Methodological Answer : Ethanol and water are preferred for hydrogenation, while Raney nickel minimizes dehalogenation. For cyclization, ethanol with NaOH is optimal .

Advanced Research Questions

Q. How are mechanistic studies conducted to resolve conflicting data in imidazole synthesis?

- Methodological Answer : Contradictions (e.g., unexpected dehalogenation) are resolved via:

- Byproduct Analysis : LC-MS identifies hydrodechlorinated byproducts, prompting catalyst screening .

- Kinetic Studies : Monitoring reaction progress at varying temperatures/hydrogenation times reveals optimal conditions .

- Computational Modeling : DFT calculations predict intermediate stability and reaction pathways .

Q. What strategies improve yields in multicomponent imidazole synthesis?

- Methodological Answer : One-pot oxidative coupling using copper catalysts (e.g., CuI/2-pyridonate) streamlines trisubstituted imidazole formation. Key factors:

- Substrate Scope : Electron-deficient aryl groups enhance reactivity .

- Oxidant Selection : Aerobic conditions (O₂) promote homocoupling efficiency .

- Regioselectivity Control : Steric and electronic effects guide substitution patterns .

Q. How is structure-activity relationship (SAR) analysis performed for nitrobenzyl-imidazole derivatives?

- Methodological Answer :

- Functional Group Variation : Substituents (e.g., fluoro, methoxy) are introduced via Suzuki coupling or nucleophilic substitution to assess biological activity .

- Biological Assays : Antimalarial (Plasmodium falciparum IC₅₀) or antibacterial (MIC against S. aureus) testing identifies pharmacophores .

- Docking Studies : Molecular docking (e.g., with PfATP4 for antimalarial activity) predicts binding modes .

Q. How are spectroscopic discrepancies resolved in imidazole derivatives?

- Methodological Answer : Conflicting NMR/IR data arise from tautomerism or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.